molecular formula C11H15NO3 B3546146 methyl (4-methoxy-3,5-dimethylphenyl)carbamate

methyl (4-methoxy-3,5-dimethylphenyl)carbamate

Cat. No. B3546146
M. Wt: 209.24 g/mol
InChI Key: SLCYEBGKLMMQOB-UHFFFAOYSA-N
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Description

“Methyl (4-methoxy-3,5-dimethylphenyl)carbamate” is an organic compound and the simplest ester of carbamic acid . It is a colorless solid . It has been used in the textile and polymer industries as a reactive intermediate .


Synthesis Analysis

The synthesis of “this compound” involves regioselective tritylation and carbonate aminolysis . The process involves the reaction of methanol and urea . Oxycarbonylation with phenyl chloroformate is used to introduce a reactive phenyl carbonate moiety at C6 of the intermediate cellulose 2,3- bis (3,5-dimethylphenyl carbamate), which is subsequently converted to the respective cellulose 6- ( α -phenylethyl carbamate) derivative by aminolysis with enantiopure ( R )- or ( S )- α -phenylethylamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2 . Its average mass is 179.216 Da and its monoisotopic mass is 179.094635 Da .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes . It is also used in the manufacture of pharmaceuticals, insecticides, and urethane .


Physical And Chemical Properties Analysis

“this compound” is a colorless solid . Its average mass is 179.216 Da and its monoisotopic mass is 179.094635 Da .

Mechanism of Action

Carbamates, including “methyl (4-methoxy-3,5-dimethylphenyl)carbamate”, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t -butyloxycarbonyl ( Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Safety and Hazards

“Methyl (4-methoxy-3,5-dimethylphenyl)carbamate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also a carcinogen in rats .

properties

IUPAC Name

methyl N-(4-methoxy-3,5-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-9(12-11(13)15-4)6-8(2)10(7)14-3/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCYEBGKLMMQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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